

Safety precautions for working with 2-Methyl-3-biphenylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-biphenylmethanol

Cat. No.: B137470

[Get Quote](#)

Application Notes & Protocols for 2-Methyl-3-biphenylmethanol

A Guide to Safe Handling and Use for Research and Development

Introduction: Understanding 2-Methyl-3-biphenylmethanol

2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8) is a biphenyl aromatic alcohol notable for its role as a key intermediate in the synthesis of various organic compounds.^[1] In the pharmaceutical and agrochemical sectors, it is recognized primarily as a precursor to the pyrethroid insecticide Bifenthrin and has been utilized in the development of therapeutic agents like PD-L1 inhibitors.^{[1][2][3]}

Its molecular structure, featuring a hydroxyl group on a substituted biphenyl backbone, dictates its reactivity and physical properties. However, this same structure necessitates a careful and informed approach to its handling. While comprehensive toxicological data is not fully available, existing safety data sheets (SDS) classify it as an irritant to the skin, eyes, and respiratory system.^{[4][5]} The principle of "as low as reasonably achievable" (ALARA) exposure is therefore paramount.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of precautions to provide a framework for a

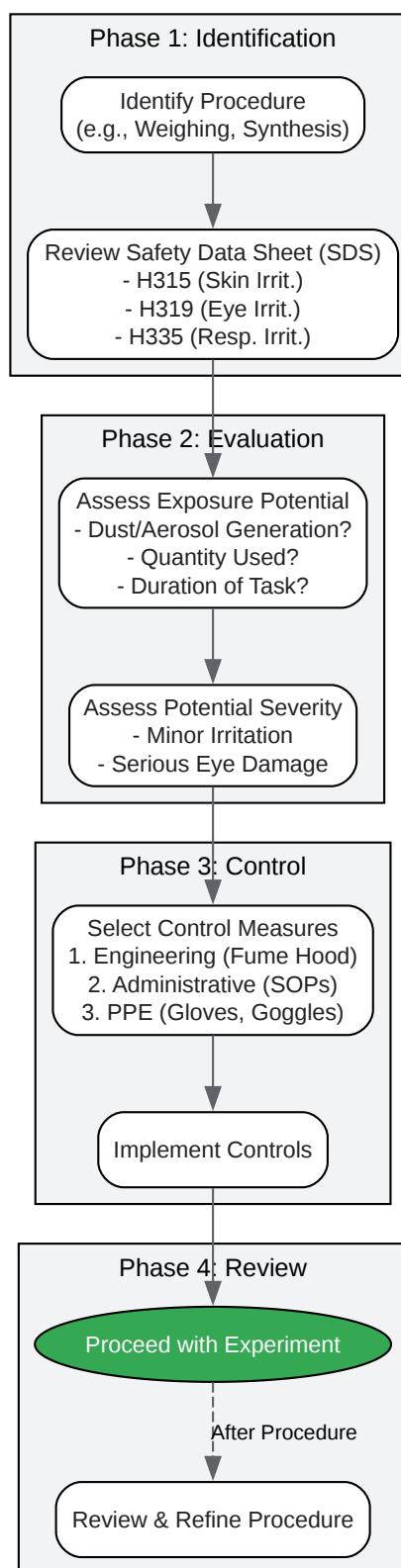
comprehensive safety culture when working with this compound. The protocols herein are designed to be self-validating, integrating safety checks and engineering controls as fundamental components of the experimental workflow.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary health hazards associated with **2-Methyl-3-biphenylmethanol** are categorized as follows:

- Skin Irritation (H315): Direct contact can cause skin inflammation, characterized by itching, redness, scaling, or blistering.[5]
- Serious Eye Irritation (H319): The compound is a serious eye irritant. Contact can result in redness, pain, and potential damage to the eye.[5]
- Respiratory Irritation (H335): Inhalation of the dust or aerosols may cause irritation to the lungs and respiratory system.[4][5]

A critical point noted in multiple safety data sheets is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] This data gap mandates a conservative approach, treating the substance with a high degree of caution until more definitive toxicological information becomes available.


Physical and Chemical Properties Summary

Understanding the compound's physical properties is essential for anticipating its behavior during handling and in the event of a spill.

Property	Value	Source(s)
CAS Number	76350-90-8	[6]
Molecular Formula	C ₁₄ H ₁₄ O	[4]
Molecular Weight	198.26 g/mol	[4]
Appearance	White to off-white solid / crystalline powder	[1][2]
Melting Point	73-76 °C (lit.)	[1][7][8]
Storage Temperature	Room Temperature, sealed in a dry environment	[2][8]
Incompatible Materials	Strong oxidizing agents, acids, acid chlorides, acid anhydrides	[4][5]

Risk Assessment Workflow

Before any procedure involving **2-Methyl-3-biphenylmethanol**, a risk assessment should be performed. This involves identifying the hazards, evaluating the risks of the specific procedure (e.g., weighing, dissolution, reaction), and implementing control measures.

[Click to download full resolution via product page](#)

Caption: Risk assessment workflow for handling **2-Methyl-3-biphenylmethanol**.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

All procedures that may generate dust or aerosols of **2-Methyl-3-biphenylmethanol**, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.^[4] The fume hood provides primary containment and protects the user from inhaling the compound. Ensure the sash is positioned at the certified working height to maintain proper airflow. A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the hazards.

PPE Type	Specification & Rationale	Source(s)
Hand Protection	<p>Double-gloving recommended.</p> <p>Use a thicker, chemical-resistant outer glove (e.g., Butyl rubber) over a standard inner nitrile glove. While nitrile offers good splash protection against many chemicals, its resistance to aromatic alcohols can be poor with prolonged contact.[9][10][11] Change gloves immediately if contamination is suspected.</p>	[5] [11]
Eye Protection	<p>Chemical safety goggles that provide a complete seal around the eyes are required.</p> <p>Standard safety glasses with side shields do not offer sufficient protection from dust or splashes.[5][12]</p>	[5] [12]
Skin/Body Protection	<p>A flame-resistant laboratory coat should be worn and fully fastened. Ensure clothing fully covers the arms and legs.[12]</p>	[12]
Respiratory Protection	<p>For most lab-scale operations within a fume hood, respiratory protection is not required. If a fume hood is not available or if there is a potential for significant aerosolization (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P95) should be used.[4]</p>	[4] [12]

Standard Operating Protocols

Adherence to standardized protocols minimizes variability and risk. The following protocols should be adapted to specific experimental needs and incorporated into laboratory-specific Standard Operating Procedures (SOPs).

Protocol for Weighing and Transferring Solid Compound

- Preparation: Don all required PPE (double gloves, safety goggles, lab coat). Confirm the chemical fume hood is operational.
- Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of **2-Methyl-3-biphenylmethanol**, a spatula, and the receiving vessel inside the hood.
- Transfer: Carefully open the stock container. Using the spatula, gently transfer the required amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.
- Closure: Immediately and securely close the stock container.
- Addition: Carefully transfer the weighed solid from the boat into the receiving vessel.
- Decontamination: Lightly rinse the spatula and weigh boat with a suitable solvent (e.g., ethanol) into a designated waste container.
- Cleanup: Wipe down the balance and surrounding surfaces in the fume hood with a damp cloth. Dispose of the cloth as contaminated waste.
- Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.^[5]

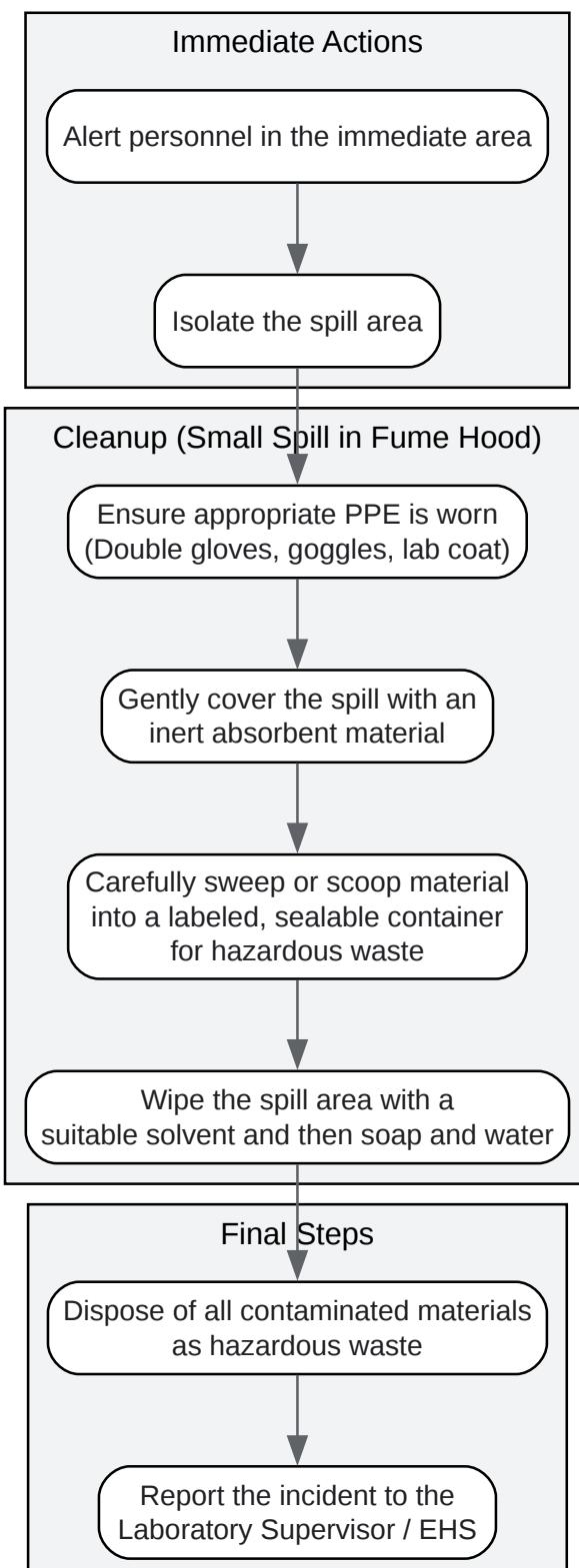
Protocol for Storage

- Container: Always keep the compound in a tightly closed, clearly labeled container.^{[4][5]}
- Location: Store in a cool, dry, and well-ventilated area.^[12] The compound is stable under recommended storage conditions.^[4]

- Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[4][5]

Emergency and Spill Response

Prompt and correct response to an emergency is critical.


First Aid Measures

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
- Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [4][5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
- Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Action Directive: In all cases of exposure, consult a physician and have the Safety Data Sheet available.[4]

Spill Response Protocol

The response to a spill depends on its size and location. The following protocol is for a small, contained spill inside a chemical fume hood.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methyl-3-biphenylmethanol | 76350-90-8 [chemicalbook.com]
- 2. 2-Methyl-3-Biphenylmethanol CAS 76350-90-8 - 2-Methyl-3-Biphenylmethanol and 76350-90-8 [senfeida.en.made-in-china.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. aksci.com [aksci.com]
- 6. 2-Methyl-3-biphenylmethanol - Safety Data Sheet [chemicalbook.com]
- 7. 2-甲基-3-羟甲基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Methyl-3-biphenylmethanol CAS#: 76350-90-8 [m.chemicalbook.com]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Safety precautions for working with 2-Methyl-3-biphenylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137470#safety-precautions-for-working-with-2-methyl-3-biphenylmethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com